molecular formula C10H19N B1430668 2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine CAS No. 1598255-56-1

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine

Cat. No. B1430668
CAS RN: 1598255-56-1
M. Wt: 153.26 g/mol
InChI Key: RZJMYHBPPLVNJK-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine, also known as 2-CPMPA, is a cyclic organic compound that is used in a variety of scientific research applications. It is a colorless, slightly viscous liquid with a faint odor. 2-CPMPA is used in a variety of laboratory experiments and research applications due to its low toxicity, low cost, and relatively simple synthesis method.

Scientific Research Applications

Organic Electronics

This compound has been used in the development of new materials for organic electronics . The modification of already known functional organic compounds, such as polyaniline (PANI), is an important direction in the creation of new materials . The introduction of a substituent into the PANI aromatic ring is one of the most popular methods for polymer modification .

Humidity Sensing

Polyaniline copolymers, which can be synthesized using this compound, have been reported to show sensitivity to moisture at room temperature with a response time of 2–3 seconds . This makes them useful in the development of humidity sensors .

Thermal Stability

The compound has been found to increase the thermal stability of vinyl-substituted polyaniline derivatives . This is probably due to the formation of more cross-links in the polymer .

Optical Properties

The compound has been used to study the influence of various structural factors on the optical properties of substituted PANI derivatives . The shift of the double bond from allyl to the vinyl position led to a decrease in the quantum yield from 0.13 to 0.03 .

Crystal Structure Analysis

The compound has been used in the synthesis and structural characterization of benzimidazolone derivatives . The crystal structure of the isolated organic compound was confirmed through single-crystal X-ray diffraction analysis .

DFT Calculations

The compound has been used in Density Functional Theory (DFT) calculations and Hirshfeld surface analysis . The experimental results regarding the molecular geometry and intermolecular interactions within the crystal are in accordance with the DFT calculations and Hirshfeld surface analysis .

Safety and Hazards

The safety data sheet for a related compound “2-(1-CYCLOHEXENYL)ETHYLAMINE” provides some safety and hazard information .

properties

IUPAC Name

2-(cyclohexen-1-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJMYHBPPLVNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Reactant of Route 2
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Reactant of Route 3
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Reactant of Route 4
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Reactant of Route 5
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Reactant of Route 6
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine

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